molecular formula C18H17N3O4 B2947196 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide CAS No. 896366-05-5

2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

Cat. No. B2947196
M. Wt: 339.351
InChI Key: CRMODLBECOBZQX-UHFFFAOYSA-N
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Description

2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the body, leading to its observed effects.

Biochemical And Physiological Effects

2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, it has also been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of using 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide in lab experiments is its selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological systems. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.

Future Directions

There are several future directions for research on 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating cancer. Another future direction is its use as a fluorescent probe for detecting other metal ions. Finally, more research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
In conclusion, 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, and future directions have been discussed in this paper. While further research is needed to fully understand its mechanism of action and potential applications, this compound shows promise as a tool for detecting metal ions and as a potential anti-cancer agent.

Synthesis Methods

The synthesis of 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide involves the reaction of 3-(p-tolyl)-1H-pyrrole-2,5-dione and 2-nitrobenzoyl chloride in the presence of a base. The reaction proceeds via an acylation process, where the 2-nitrobenzoyl chloride reacts with the pyrrole ring of the 3-(p-tolyl)-1H-pyrrole-2,5-dione to form the desired product.

Scientific Research Applications

2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind with copper ions and emit fluorescence, making it a promising tool for detecting copper ions in biological systems.

properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-6-8-14(9-7-12)20-11-13(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,13H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMODLBECOBZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

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